6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-9-6-17-15(13-22)12-20-14-21-17)19(7-10-24-11-8-19)16-4-2-1-3-5-16/h1-5,12,14H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDOHSOSXBVAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might involve the condensation of a pyrimidine derivative with a suitable oxane-carbonyl compound under acidic or basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine exhibit promising anticancer properties. For instance, a series of 4-substituted pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, some compounds showed selective activity against breast and renal cancer cell lines when tested on the NCI 60 human cancer cell line panel .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) study was conducted to identify key features that contribute to the anticancer activity of these compounds. Compounds identified as promising candidates for further development included those with specific substitutions at the C-4 position of the core scaffold. These compounds demonstrated significant inhibitory effects against specific cancer cell lines, suggesting their potential as targeted chemotherapeutic agents .
Anti-inflammatory Properties
Beyond anticancer applications, pyrido[4,3-d]pyrimidines have also been explored for their anti-inflammatory properties. Research has shown that certain derivatives can function as effective anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory processes. This broadens the therapeutic scope of compounds within this class beyond oncology to include inflammatory diseases .
Enzyme Inhibition
The mechanism of action for these compounds often involves the inhibition of enzymes critical to disease progression. For example, some derivatives have been reported to inhibit fatty acid synthase (FASN), an enzyme implicated in various cancers and metabolic disorders. This inhibition points to their potential use in treating metabolic syndromes alongside cancer therapies .
Synthesis and Structural Characterization
The synthesis of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step chemical reactions that include palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions. These methods allow for the introduction of various functional groups that can enhance biological activity while maintaining structural integrity .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cross-Coupling | Palladium Catalyst | Formation of core structure |
| 2 | Nucleophilic Substitution | Aromatic Nucleophiles | Functionalization at C-4 position |
| 3 | Final Purification | Chromatography | Isolation of target compound |
Mechanism of Action
The mechanism of action of 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The pyrido[4,3-d]pyrimidine scaffold is highly versatile, with substitutions at the 2-, 4-, 6-, and 7-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects : The 4-phenyloxane-4-carbonyl group in the target compound likely enhances steric hindrance compared to smaller substituents like ethoxy () or trimethylbenzoyl (). This may influence binding pocket accessibility in biological targets.
- Lipophilicity : The benzyl and trifluoromethyl groups in contribute to higher lipophilicity (XLogP3: 3.5), suggesting improved membrane permeability compared to the oxane-carbonyl substituent.
Biological Activity
The compound 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrido[4,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula for 6-(4-phenyloxane-4-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is with a molar mass of approximately 364.41 g/mol. The structure includes a pyrido[4,3-d]pyrimidine core with substituents that contribute to its biological activity.
Research indicates that compounds within this class often interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes implicated in disease processes.
- Receptor Modulation : The ability to bind and modulate receptor activity can lead to therapeutic effects in various conditions.
Anticancer Activity
Preliminary studies suggest that derivatives of pyrido[4,3-d]pyrimidine exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- In vitro studies demonstrated that these compounds can significantly reduce the viability of various cancer cell lines.
- Mechanistic studies indicated that they may trigger apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Some derivatives have also been evaluated for their antimicrobial properties , showing effectiveness against several bacterial strains. The activity can be attributed to:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of pyrido[4,3-d]pyrimidine derivatives on human cancer cell lines. Results indicated a dose-dependent reduction in cell proliferation and induction of apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Data Summary
Q & A
Q. What are the established synthetic routes for 6-(4-phenyloxane-4-carbonyl)-pyrido[4,3-d]pyrimidine derivatives?
The synthesis typically involves multi-step protocols, such as cyclocondensation of pyrimidine precursors with carbonyl-containing intermediates. For example, analogous pyrido[2,3-d]pyrimidines are synthesized via refluxing amine derivatives with aldehydes or ketones in polar solvents (e.g., DMSO/water systems) to form bicyclic cores . Subsequent functionalization, such as introducing phenyloxane moieties, may involve Friedel-Crafts acylation or Suzuki-Miyaura coupling, followed by purification via recrystallization .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
Structural confirmation relies on a combination of techniques:
- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for pyrido-pyrimidine protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- IR : Peaks at ~1700 cm confirm carbonyl stretching, while aromatic C-H stretches appear near 3000 cm .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the core structure .
Advanced Research Questions
Q. What strategies optimize the regioselectivity in multi-component reactions involving this compound?
Regioselectivity in pyrido-pyrimidine synthesis is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electron-deficient intermediates, favoring cyclization at specific positions .
- Catalysts : Lewis acids (e.g., ZnCl) direct electrophilic substitution, while organocatalysts (e.g., L-proline) stabilize transition states in asymmetric syntheses .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, as seen in the synthesis of thiazolo-pyrimidine derivatives .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the phenyloxane moiety enhance antibacterial activity by increasing electrophilicity and membrane penetration .
- Hydrophobic Side Chains : Allyl or ethyl ester groups improve solubility in lipid bilayers, as demonstrated in cytotoxicity assays against HeLa cells .
- Heterocyclic Fusion : Thiazolo[4,5-d]pyrimidine derivatives show enhanced kinase inhibition due to planar aromatic systems facilitating π-π stacking .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylates) that convert to active acids in physiological conditions .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability, as tested in pharmacokinetic studies .
Data Contradiction Analysis
Q. Table 1. Key Synthetic Parameters for Pyrido-Pyrimidine Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Reflux in DMSO/HO (5:5), 12h | 65–78 | |
| Acylation | AlCl, CHCl, RT | 45–60 | |
| Purification | Recrystallization (EtOH/HO) | ≥95% purity |
Q. Table 2. Bioactivity Trends vs. Substituents
| Substituent | IC (μM) | Target |
|---|---|---|
| 4-Chlorophenyl | 12.3 ± 1.2 | EGFR Kinase |
| 4-Methoxyphenyl | 28.7 ± 3.1 | Topoisomerase II |
| Allyl ester | 8.9 ± 0.9 | HeLa Cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
